2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde
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Overview
Description
2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an aldehyde functional group at the 7th position. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde involves the base-catalyzed cascade reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines . This reaction typically employs potassium hydroxide (KOH) as the base catalyst and proceeds under moderate to good yields. Another approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of starting materials, and desired yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: 2,3-Dihydrofuro[3,2-b]pyridine-7-carboxylic acid.
Reduction: 2,3-Dihydrofuro[3,2-b]pyridine-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde depends on its specific application. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of receptor agonists, the compound may mimic the natural ligand, binding to the receptor and activating the associated signaling pathways .
Comparison with Similar Compounds
2,3-Dihydrofuro[3,2-b]pyridine-7-carbaldehyde can be compared with other similar compounds, such as:
2,3-Dihydrofuro[2,3-b]pyridine: This compound has a similar fused ring system but differs in the position of the furan ring.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: This compound features a pyrrole ring instead of a furan ring.
2,3-Dihydrofuro[2,3-b]pyridine-5-carbaldehyde: This compound has the aldehyde group at the 5th position instead of the 7th position.
The uniqueness of this compound lies in its specific ring fusion and functional group positioning, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H7NO2 |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H7NO2/c10-5-6-1-3-9-7-2-4-11-8(6)7/h1,3,5H,2,4H2 |
InChI Key |
OSIPYJMNJGUTSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CN=C21)C=O |
Origin of Product |
United States |
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